5-Chloro-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-5-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the vapor-phase reaction, where the reactants are vaporized and passed over a catalyst at high temperatures to achieve the desired product. This method offers advantages in terms of yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 5-amino-2-methyl-3-(trifluoromethyl)pyridine.
Oxidation: Formation of 5-chloro-2-formyl-3-(trifluoromethyl)pyridine.
Reduction: Formation of 5-chloro-2-methyl-3-(trifluoromethyl)piperidine.
Scientific Research Applications
5-Chloro-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-(trifluoromethyl)pyridine is primarily based on its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
5-Chloro-2-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-chloro-2-methyl-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVMFPCSJGMTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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